molecular formula C16H21ClN2O B5104689 4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B5104689
M. Wt: 292.80 g/mol
InChI Key: JEHNSCUFXYSNOV-UHFFFAOYSA-N
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Description

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a chlorophenoxy group and a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with 1-bromopentane under basic conditions to form 4-(4-chlorophenoxy)pentane.

    Formation of the Pyrazole Ring: The next step involves the reaction of 4-(4-chlorophenoxy)pentane with 3,5-dimethyl-1H-pyrazole in the presence of a suitable base, such as potassium carbonate, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chlorophenoxy group to a phenol group.

    Substitution: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include phenol derivatives.

    Substitution: Products include substituted phenoxy derivatives.

Scientific Research Applications

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The chlorophenoxy group can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenoxy)-3,5-dimethyl-1H-pyrazole: Similar structure but lacks the pentyl chain.

    4-(4-bromophenoxy)pentyl-3,5-dimethyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine.

    4-(4-methoxyphenoxy)pentyl-3,5-dimethyl-1H-pyrazole: Similar structure but with a methoxy group instead of chlorine.

Uniqueness

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the chlorophenoxy group and the pentyl chain, which can confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

4-[5-(4-chlorophenoxy)pentyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O/c1-12-16(13(2)19-18-12)6-4-3-5-11-20-15-9-7-14(17)8-10-15/h7-10H,3-6,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHNSCUFXYSNOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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